6-chloro-3-methoxy-1,4-dihydropyridazin-4-one
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Overview
Description
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyridazinone, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 3rd position on the pyridazinone ring.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that the negative potential region of the molecule, which is usually related to the lone pair of electronegative atoms, is mainly distributed in the o atom of the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-2-chloropyridazine with suitable reagents to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position .
Scientific Research Applications
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1,4-dihydropyridazin-4-one: Lacks the chlorine atom at the 6th position.
6-chloro-1,4-dihydropyridazin-4-one: Lacks the methoxy group at the 3rd position.
3,5-dichloro-1,4-dihydropyridazin-4-one: Contains an additional chlorine atom at the 5th position.
Uniqueness
6-chloro-3-methoxy-1,4-dihydropyridazin-4-one is unique due to the presence of both the chlorine atom and the methoxy group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3-methoxy-1H-pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5-3(9)2-4(6)7-8-5/h2H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRROVUELRQVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-60-6 |
Source
|
Record name | 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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